1,1-Cyclohexanedicarbonitrile
Overview
Description
1,1-Cyclohexanedicarbonitrile, also known as trans-1,4-Cyclohexanedicarbonitrile, is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.1784 . The CAS Registry Number for this compound is 6550-85-2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two carbonitrile groups attached . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a density of 1.286g/cm3 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Recent studies have explored the catalytic oxidation of cyclohexene, a process that yields a variety of industrially significant compounds including 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, and cyclohex-2-en-1-ol. These compounds serve as essential intermediates in the chemical industry. The controllable and selective catalytic oxidation of cyclohexene is of great value, aiming to afford targeted products efficiently. This research underlines the synthetic value of such oxidation reactions for both academic and industrial applications, highlighting the ongoing efforts to refine these processes for enhanced selectivity and control (Cao et al., 2018).
Cyclodextrins: Molecular Chelating Agents
Cyclodextrins have emerged as powerful molecular chelating agents, capable of forming inclusion complexes with various molecules. This property significantly modifies the characteristics of materials they complex with, thereby extending their use across numerous industrial applications. Cyclodextrins are particularly noted for their negligible cytotoxic effects, making them ideal for a wide range of uses including drug carriers, food and flavoring, cosmetics, and even in environmental protection. This broad utility underscores the importance of cyclodextrins in scientific research and industrial processes (E. D. Valle, 2004).
Hydrogen Storage and Delivery
Research on organic compounds as potential hydrogen carriers for energy applications has identified cycloalkanes as promising candidates. Among various compounds studied, methylcyclohexane stands out for meeting essential criteria such as liquid state physical properties, environmental safety, stability for recycling, and cost-effectiveness. This exploration aims at efficient and selective dehydrogenation processes for hydrogen storage and delivery, highlighting the cycloalkanes class's suitability for such purposes. This study contributes to the ongoing search for viable hydrogen storage solutions (Bourane et al., 2016).
Nanosponge Applications
Cyclodextrin-based nanosponges (CD-NS) represent a novel category of cross-linked cyclodextrin polymers with a three-dimensional network structure. These highly porous nanoparticles exhibit unique properties such as controlled release and high biocompatibility, making them suitable for pharmaceuticals, cosmetics, enzyme-catalysis, and environmental applications. The versatility of CD-NS, derived from their ability to form complexes with various molecules, underscores their potential in improving drug solubility, stability, and delivery, further demonstrating cyclodextrins' wide-ranging applicability in scientific research (Sherje et al., 2017).
Future Directions
The future directions of 1,1-Cyclohexanedicarbonitrile research could involve exploring its potential applications in various fields. For instance, one study discusses the role of a similar compound, cis-1,4-cyclohexanedicarboxylic acid, in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolyester . Such research could pave the way for new applications of this compound in the future.
Properties
IUPAC Name |
cyclohexane-1,1-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-6-8(7-10)4-2-1-3-5-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEXDXWNPYTTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337761 | |
Record name | 1,1-Cyclohexanedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5222-53-7 | |
Record name | 1,1-Cyclohexanedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to 1,1-Cyclohexanedicarbonitrile derivatives?
A: Several synthetic approaches have been explored for this compound derivatives. One common method is the base-catalyzed Michael addition of malononitrile to α,β-unsaturated ketones. [, , ]. This reaction can lead to the formation of various derivatives, including 2,4,6-triaryl-3-aroyl-4-hydroxy-1,1-cyclohexanedicarbonitriles [] and 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles []. The reaction conditions, such as the choice of base and solvent, can significantly influence the product yield and selectivity.
Q2: Can this compound derivatives be used as building blocks for other heterocyclic compounds?
A: Yes, research indicates that this compound derivatives can be utilized as precursors for synthesizing other heterocyclic compounds. For instance, under specific basic conditions, 4-hydroxy-1,1-cyclohexanedicarbonitrile can undergo transformations to yield 3-pyridinecarbonitriles []. This example highlights the potential of these derivatives in synthetic chemistry for constructing diverse molecular scaffolds.
Q3: What spectroscopic techniques are commonly employed for characterizing this compound derivatives?
A: Characterization of this compound derivatives commonly involves techniques like Infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy. []. IR spectroscopy helps identify functional groups present in the molecule, while 1H-NMR and 13C-NMR provide detailed insights into the compound's structure by analyzing the magnetic properties of hydrogen and carbon atoms, respectively. These spectroscopic methods are crucial for confirming the identity and purity of synthesized compounds.
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